molecular formula C15H24N4O3 B1394547 tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate CAS No. 1338495-02-5

tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B1394547
M. Wt: 308.38 g/mol
InChI Key: SBQCWZFAGNDHMQ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-piperazinecarboxylate, a compound with a similar structure, is known as an impurity of Olaparib . Another related compound, 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, has been synthesized and studied for its anti-inflammatory effects .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, was synthesized in a study . The synthesis involved designing and creating a series of the compound with terminal ethyl or propyl sulfonamides .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate and its derivatives are synthesized for various scientific applications. For instance, Kong et al. (2016) synthesized a related compound as an intermediate in the preparation of biologically active compounds like crizotinib (Kong et al., 2016). Similarly, Sanjeevarayappa et al. (2015) synthesized and characterized a derivative of this compound, highlighting its crystalline structure and moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of derivatives of tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate has been a subject of research. For example, studies by Sanjeevarayappa et al. (2015) have shown moderate antibacterial and anthelmintic activities of these compounds (Sanjeevarayappa et al., 2015).

Structural Analysis

Detailed structural analysis is essential in understanding the properties of these compounds. Richter et al. (2009) explored the crystal structure of a related compound, providing insights into its molecular configuration (Richter et al., 2009).

Anticorrosive Properties

Exploring the anticorrosive properties of these compounds, Praveen et al. (2021) studied the effectiveness of a novel heterocyclic compound derived from tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate in protecting carbon steel in corrosive environments (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(1-ethylpyrazole-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-19-7-6-12(16-19)13(20)17-8-10-18(11-9-17)14(21)22-15(2,3)4/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCWZFAGNDHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120055
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

CAS RN

1338495-02-5
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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